2-Fluoro-2-(3-fluorophenyl)ethan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-2-(3-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAMNAMAWXDQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514516 | |
| Record name | 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767244-83-7 | |
| Record name | 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Safety Data Sheet (SDS) for 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine
An In-Depth Technical Guide to the Safe Handling and Application of 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine in a Research and Development Setting
Foreword
This document provides a comprehensive technical guide on the safe handling, storage, and application of this compound, a compound of interest in contemporary drug discovery and development. As a senior application scientist, the goal of this guide is to move beyond the standard Safety Data Sheet (SDS) format. Instead, this whitepaper aims to provide a deeper, more instructive narrative, explaining the causality behind safety protocols and experimental best practices. The information herein is synthesized from data on structurally analogous compounds and established principles of chemical safety, providing a robust framework for researchers, scientists, and drug development professionals.
Compound Profile and Hazard Identification
1.1. Inferred Toxicological Profile
The primary hazards associated with this class of compounds are anticipated to be:
-
Corrosivity and Irritation: Primary amines are often corrosive or irritant to the skin, eyes, and respiratory tract. The presence of fluorine can exacerbate these effects.
-
Toxicity: Fluorinated organic compounds can have unique metabolic pathways and toxicological profiles. Inhalation, ingestion, or skin absorption may be harmful.
-
Sensitization: Some amines are known to be skin or respiratory sensitizers, meaning that repeated exposure can lead to an allergic reaction.
Table 1: Anticipated Hazard Classification (GHS)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin. |
| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled. |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage. |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction. |
Note: This classification is predictive and based on the toxicological profiles of structurally similar compounds. It should be treated as a guideline for handling.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical when working with this compound. This involves engineering controls, administrative controls, and appropriate personal protective equipment.
2.1. Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood. All manipulations, including weighing, transferring, and reactions, must be conducted within a fume hood to prevent the inhalation of vapors or aerosols.
2.2. Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment. The following provides a baseline recommendation:
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Given the potential for skin absorption and irritation, double-gloving is recommended, especially for prolonged handling.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.
-
Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of exposure, a chemically resistant apron or suit should be considered.
-
Respiratory Protection: If working outside of a fume hood is unavoidable (a scenario that should be strictly limited and subject to a specific risk assessment), a full-face respirator with an appropriate organic vapor/amine cartridge is necessary.
Diagram 1: PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE.
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Handling and Storage
4.1. Safe Handling Practices
-
Avoid contact: Do not get in eyes, on skin, or on clothing.
-
Avoid inhalation: Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Use in a well-ventilated area: All work should be performed in a chemical fume hood.
-
Grounding and bonding: Take precautionary measures against static discharges, especially when transferring large quantities.
4.2. Storage Conditions
-
Incompatible materials: Store away from strong oxidizing agents, acids, and acid chlorides.
-
Storage environment: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Inert atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Accidental Release Measures
In the event of a spill, the following protocol should be followed:
Diagram 2: Spill Response Protocol
Caption: Step-by-step spill response workflow.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, meaning they incorporate steps to confirm the identity and purity of the material throughout the workflow.
6.1. Protocol: Preparation of a Stock Solution
-
Pre-weighing: Tare a clean, dry vial on an analytical balance within a fume hood.
-
Aliquotting: Using a clean, dry syringe or pipette, transfer the desired amount of this compound to the tared vial.
-
Weighing: Record the mass of the compound.
-
Solubilization: Add the desired solvent to the vial to achieve the target concentration.
-
Homogenization: Cap the vial and vortex or sonicate until the compound is fully dissolved.
-
Quality Control: Take a small aliquot of the stock solution for analysis by LC-MS or NMR to confirm the concentration and purity before use in downstream applications.
6.2. Protocol: Quenching a Reaction
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Quenching Agent: Slowly add a quenching agent. For an amine, a mild acid such as saturated aqueous ammonium chloride (NH₄Cl) is often a suitable choice.
-
Monitoring: Monitor the quench with a pH strip or by observing the cessation of any exothermic reaction.
-
Workup: Proceed with the standard aqueous workup and extraction.
Disposal Considerations
All waste generated from the handling and use of this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste in a designated, labeled, and sealed container.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent material, paper towels) in a separate, labeled, and sealed container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.
References
-
General Guidance on Chemical Safety
- Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
- Source: N
-
URL: [Link]
-
Toxicological Data for Amines
- Title: P
- Source: Wiley Online Library
-
URL: [Link]
-
Globally Harmonized System (GHS)
- Title: GHS (Rev. 9) (2021)
- Source: United Nations Economic Commission for Europe (UNECE)
-
URL: [Link]
Methodological & Application
Application Notes & Protocols: The Strategic Utility of the 2-Fluoro-2-(3-fluorophenyl)ethyl-1-amine Scaffold in Medicinal Chemistry
Preamble: Navigating the Landscape of Novel Fluorinated Building Blocks
In the dynamic field of drug discovery, the quest for novel molecular scaffolds that confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potent biological activity is perpetual. Fluorination is a cornerstone strategy in this endeavor, with approximately 20% of all commercialized medications containing at least one fluorine atom.[1] This guide focuses on the medicinal chemistry applications of a specific structural motif: the 2-fluoro-2-(3-fluorophenyl)ethan-1-amine core.
A comprehensive survey of the scientific literature and commercial catalogs indicates that this compound itself is a novel entity, not yet extensively characterized. However, the absence of this specific molecule from the common chemical repertoire does not diminish the potential value of its underlying scaffold. The principles of medicinal chemistry often allow us to infer the potential of a novel building block by examining its close structural and functional analogues.
This document, therefore, serves a dual purpose. First, it will use a closely related, biologically active analogue, [(1R,2R)-2-Fluoro-2-(3-fluorophenyl)cyclopropyl]methanamine , as a case study to illuminate the power of this specific fluorination pattern. Second, it will provide robust, field-proven protocols for the synthesis and application of such building blocks, empowering researchers to explore this promising chemical space.
The Strategic Value of α-Fluoro-β-Arylethylamines
The introduction of fluorine into a drug candidate can profoundly alter its physicochemical properties.[2] The strategic placement of a fluorine atom on the benzylic carbon (the α-position to the phenyl ring and β-position to the amine) of a phenethylamine scaffold, as in our target molecule, offers several key advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage. Placing a fluorine atom at a site susceptible to cytochrome P450-mediated oxidation can block this metabolic pathway, thereby increasing the drug's half-life.
-
Modulation of Basicity (pKa): The high electronegativity of fluorine exerts a strong electron-withdrawing effect. This effect, transmitted through the ethyl chain, lowers the pKa of the primary amine. This reduction in basicity can be crucial for optimizing a drug's solubility, membrane permeability, and interaction with its biological target, by altering the proportion of the ionized form at physiological pH.
-
Conformational Control: The fluorine atom can influence the conformational preferences of the molecule through steric and electronic effects (e.g., gauche effect), potentially pre-organizing the molecule into a bioactive conformation for stronger target binding.
-
Enhanced Binding Interactions: A fluorine atom can participate in favorable non-covalent interactions within a protein binding pocket, including hydrogen bonds (with the fluorine acting as a weak acceptor), dipole-dipole interactions, and multipolar C-F···C=O interactions.
Case Study: A Fluorinated Cyclopropyl Analogue as a Selective 5-HT₂C Receptor Agonist
The most compelling evidence for the utility of the 2-fluoro-2-(3-fluorophenyl) moiety comes from a study on fluorinated derivatives of 2-phenylcyclopropylmethylamine.[1][3] Researchers designed and synthesized (+)-[(1R,2R)-2-Fluoro-2-(3-fluorophenyl)cyclopropyl]methanamine (compound (+)-21c in the study) and found it to be a potent and selective agonist for the serotonin 2C (5-HT₂C) receptor.[3]
The 5-HT₂C receptor is a significant target for treating obesity and central nervous system disorders like schizophrenia.[4][5] However, achieving selectivity over the closely related 5-HT₂B receptor is critical, as 5-HT₂B agonism is associated with a risk of cardiac valvulopathy.[3] The strategic fluorination in this analogue proved key to its pharmacological profile.
Synthesis Overview
The synthesis of this class of compounds was achieved through a stereoselective, transition-metal-catalyzed [2+1] cycloaddition, highlighting a sophisticated approach to constructing these key fluorinated moieties.[1][3]
Caption: Synthetic workflow for the fluorinated cyclopropylamine analogue.
Structure-Activity Relationship (SAR) Insights
The study revealed critical insights into the role of fluorination.
| Compound | Structure | 5-HT₂C EC₅₀ (nM) | 5-HT₂B EC₅₀ (nM) | Selectivity (2B/2C) |
| (+)-Tranylcypromine | Non-fluorinated Parent | 5.2 | 36.4 | ~7 |
| (+)-21a | 2-Fluoro-2-phenyl | 4.7 | 9.4 | ~2 |
| (+)-21c | 2-Fluoro-2-(3-fluorophenyl) | 1.1 | 10.0 | ~9 |
Data synthesized from Zhang et al., 2019.[3]
Caption: SAR progression from the parent scaffold to the dual-fluorinated analogue.
The key takeaway is that the combination of fluorine on the cyclopropane ring (analogous to the benzylic position) and the 3-position of the phenyl ring resulted in a compound with significantly enhanced potency and selectivity for the 5-HT₂C receptor.[3] This demonstrates a synergistic effect of the two fluorine atoms, validating the strategic importance of this substitution pattern.
Protocols for Synthesis and Application
While this compound is not commercially available, a skilled medicinal chemist can devise a synthetic route. Below is a proposed pathway, followed by general protocols for incorporating such an amine into lead compounds.
Proposed Synthesis of this compound
This hypothetical route starts from the commercially available 3'-fluoroacetophenone and employs established fluorination and amination methodologies.
Caption: Proposed synthetic pathway to the target amine.
Protocol: Step F - Deoxofluorination
-
Rationale: This step replaces the hydroxyl group with a fluorine atom. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation. The reaction proceeds via an Sₙ2 mechanism, so inversion of stereochemistry is expected if a chiral center is present.
-
Procedure:
-
Dissolve the alcohol intermediate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq) dropwise via syringe. Caution: DAST is toxic and reacts violently with water.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
General Application Protocol 1: Amide Bond Formation
-
Rationale: Coupling the primary amine with a carboxylic acid is one of the most common reactions in medicinal chemistry. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions. For electron-deficient amines, specialized protocols may be required.[6][7][8]
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.2 M), add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in DMF to the reaction mixture.
-
Stir at room temperature for 4-12 hours. Monitor the reaction by LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting amide by column chromatography or preparative HPLC.
-
General Application Protocol 2: Reductive Amination
-
Rationale: This protocol forms a C-N bond by reacting the amine with an aldehyde or ketone, followed by in-situ reduction of the resulting imine/enamine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for this purpose, as it does not readily reduce the starting carbonyl.[9][10][11]
-
Procedure:
-
Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF, ~0.1 M).
-
Add a few drops of acetic acid to catalyze imine formation (optional, but often beneficial).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add STAB (1.5 eq) portion-wise to the reaction mixture. Note: The reaction may effervesce.
-
Stir at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the mixture with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the secondary amine product by column chromatography.
-
Conclusion and Future Outlook
While this compound remains an underexplored building block, the foundational principles of medicinal chemistry and compelling data from its close structural analogues strongly suggest its potential as a valuable tool for drug discovery. The unique combination of a benzylic fluorine atom and a 3-fluorophenyl ring offers a powerful strategy for enhancing metabolic stability, modulating pKa, and improving target affinity and selectivity, as demonstrated by the potent and selective 5-HT₂C agonist case study.[3]
The synthetic and application protocols provided herein offer a practical framework for researchers to synthesize this novel amine and incorporate it into discovery programs. The exploration of this and related fluorinated scaffolds is a promising avenue for the development of next-generation therapeutics, particularly for challenging targets in the central nervous system and beyond.
References
-
Zhang, G., et al. (2019). Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism. European Journal of Medicinal Chemistry, 182, 111626. [Link]
-
G. Zhang, J. D. McCorvy, S. Shen, et al. (2019). Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism. PubMed. [Link]
-
Zhang G, et al. (n.d.). Pharmacological profiles of 2-phenylcyclopropylmethylamine-based compounds. ResearchGate. [Link]
-
Angell, Y., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Zhang, G., et al. (2016). Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications. PubMed Central. [Link]
-
Zhang G, et al. (n.d.). Selective 5-HT 2C agonists based on 2-phenylcyclopropylme- thylamine sca ff old. ResearchGate. [Link]
-
Thieme Chemistry. (n.d.). Novel Entry to Fluorinated Cyclopropanes. Thieme Chemistry. [Link]
-
Angell, Y.L., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]
-
Goldman, M. E., & Ghorai, P. (1998). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. PubMed. [Link]
-
Híreš, M., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry. [Link]
-
Duong, Q. H., et al. (2023). Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling. Analytical Chemistry. [Link]
-
Angell, Y. L., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. . [Link]
-
Dong, J., et al. (2019). Installation of -SO2F groups onto primary amides. PubMed Central. [Link]
-
Johansson, H., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). . [Link]
-
Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]
-
Tlili, A., & Billard, T. (2019). Synthesis of Fluorinated Amines: A Personal Account. PubMed Central. [Link]
- CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. (n.d.).
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.).
-
Ball, N. D. (2018). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
Duong, Q. H., et al. (2024). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ResearchGate. [Link]
-
Wright, T. J., & Wigal, C. T. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
-
S. A. L. Koksch, B., et al. (2014). and (2S,1'S,2'R)-3-[2-Mono(di,tri)fluoromethylcyclopropyl]alanines and their incorporation into hormaomycin analogues. PubMed. [Link]
Sources
- 1. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. jocpr.com [jocpr.com]
Application Note: Optimized Reductive Amination Strategies for Fluorinated Phenethylamine Scaffolds
Introduction
Fluorinated phenethylamines are critical pharmacophores in modern drug discovery. The strategic incorporation of fluorine atoms—often as bioisosteres for hydrogen or hydroxyl groups—can profoundly modulate metabolic stability (blocking P450 oxidation sites), lipophilicity (LogP), and blood-brain barrier permeability.
However, the synthesis of these scaffolds via reductive amination presents unique challenges compared to non-fluorinated analogs. The strong electron-withdrawing nature of fluorine (electronegativity
This guide provides a validated, high-fidelity protocol for coupling fluorinated phenethylamines with carbonyls, focusing on the Sodium Triacetoxyborohydride (STAB) method as the industry standard for "one-pot" synthesis, while offering catalytic hydrogenation as a scalable alternative.
Mechanistic Insight: The "Fluorine Effect"[1][2][3]
To ensure experimental success, one must understand how fluorine substitution alters the reaction landscape.
Electronic Deactivation
The reductive amination mechanism relies on the amine acting as a nucleophile to attack the carbonyl carbon.
-
Ring-Fluorinated Phenethylamines (e.g., 2-F, 4-F): The inductive effect (
) is attenuated by the ethyl spacer. The nucleophilicity is comparable to unsubstituted phenethylamines. -
Side-Chain Fluorinated Amines (e.g.,
-fluoro): The effect significantly lowers the pKa of the amine (often by 1–2 units), rendering it less nucleophilic. Implication: These substrates require longer reaction times and strictly anhydrous conditions to favor imine formation over hydrolysis.
Imine Stability & Isomerization
Fluorinated imines can exhibit anomalous behavior. Research indicates that certain fluorinated imines are prone to 1,3-proton shifts (azomethine-azomethine isomerization) under basic conditions, particularly if the fluorine is adjacent to the imine bond. This makes the mild, slightly acidic conditions of the STAB protocol (
Reagent Selection Guide
Select the reducing agent based on substrate sensitivity and scale.
Table 1: Comparative Analysis of Reducing Agents
| Reagent | Toxicity | Selectivity | Rate | Recommendation |
| Sodium Triacetoxyborohydride (STAB) | Low | High (Reduces imines, not ketones) | Moderate | Primary Choice. Best for one-pot procedures. |
| Sodium Cyanoborohydride ( | High (HCN risk) | High | Slow | Legacy/Backup. Use only if STAB fails due to steric bulk. |
| Catalytic Hydrogenation ( | Low | Low (Reduces nitro/alkenes) | Fast | Scale-up Choice. Best for clean reactions >10g. |
| Sodium Borohydride ( | Low | Low (Reduces ketones) | Fast | Not Recommended for one-pot; requires two-step isolation. |
Experimental Protocols
Protocol A: The "Gold Standard" STAB Method
Reference: Abdel-Magid, A. F. et al. J. Org. Chem. 1996.[1][2][3][4]
Principle: STAB is sterically crowded and electron-deficient, making it selective for protonated imines over the starting carbonyl.
Materials
-
Amine: Fluorinated phenethylamine (1.0 equiv)
-
Carbonyl: Aldehyde or Ketone (1.0 - 1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Catalyst: Glacial Acetic Acid (AcOH)
Step-by-Step Workflow
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve the Carbonyl (1.0 equiv) and Amine (1.0 equiv) in DCE ( concentration).-
Note: If the amine is a hydrochloride salt, add 1.0 equiv of Triethylamine (
) to liberate the free base.
-
-
Imine Formation (Critical for Fluorinated Substrates):
-
Add AcOH (1.0 - 2.0 equiv).[5]
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
Why? This pre-complexation ensures the "hard" fluorinated amine has time to form the hemiaminal/imine equilibrium before reduction.
-
-
Reduction:
-
Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction Monitoring: Stir at RT. Monitor via LC-MS or TLC.
-
Standard Phenethylamines: Complete in 2–4 hours.
-
Electron-Deficient (
-F) Amines: May require 12–24 hours.
-
-
Quenching:
-
Quench by adding saturated aqueous
. Stir for 15 minutes until bubbling ceases.
-
-
Workup:
-
Extract with DCM (
). -
Wash combined organics with Brine.
-
Dry over
, filter, and concentrate.
-
Protocol B: Catalytic Hydrogenation (Green/Scale-Up)
Use Case: Large scale (>10g) where boron waste is prohibitive, and substrate lacks reducible groups (nitro, alkene, benzyl ether).
Step-by-Step Workflow
-
Loading: In a hydrogenation vessel (Parr shaker or autoclave), dissolve Carbonyl and Amine (1:1 ratio) in Ethanol or Methanol.
-
Catalyst: Add 10 wt% Pd/C (e.g., 100 mg catalyst per 1g substrate).
-
Safety: Add catalyst under inert atmosphere (Argon) to prevent ignition of solvent vapors.
-
-
Hydrogenation:
-
Purge vessel with
( ), then ( ). -
Pressurize to 40–60 psi
. -
Shake/Stir at RT for 4–12 hours.
-
-
Filtration: Filter through a Celite pad to remove Pd/C. Rinse pad with MeOH.
-
Concentration: Evaporate solvent to yield crude amine.
Visualization of Workflows
Reaction Mechanism (STAB)
Caption: Stepwise mechanism showing acid-catalyzed imine formation followed by selective hydride transfer.
[6]
Decision Tree: Method Selection
Caption: Logical workflow for selecting the optimal reductive amination protocol based on substrate properties.
Troubleshooting & Quality Control (QC)
Self-Validating the Protocol:
-
The "Bubbling" Check: Upon adding STAB, slight bubbling indicates active hydride. No bubbling? Reagent may be hydrolyzed/dead. Violent bubbling? Solvent is too wet (reacting with water).
-
The "Cloudy" Check: In DCE, the reaction often becomes cloudy as the amine-boron complex forms. This is a positive visual indicator of progress.
-
19F NMR Validation: Fluorine NMR is a powerful non-destructive QC tool.
-
Shift: The chemical shift of the Fluorine atom often moves slightly upfield (0.5 - 2.0 ppm) upon conversion of the primary amine to the secondary amine.
-
Purity: Check for a single fluorine peak. Multiple peaks suggest side-reactions (e.g., dialkylation).
-
Safety & Handling
-
Fluorinated Amines: Treat as potential irritants/toxicants. Many phenethylamines have psychotropic activity; handle in a fume hood with strict inventory control.
-
STAB: Releases acetic acid upon hydrolysis. Irritating to eyes/lungs.
-
DCE: Carcinogenic and chlorinated. Dispose of in halogenated waste streams.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][4][8] The Journal of Organic Chemistry.[4]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[4][6] Journal of the American Chemical Society.
-
Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996).[3] Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.[3] The Journal of Organic Chemistry.[4]
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents.[6]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scribd.com [scribd.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
Preparation of Fluorinated Heterocycles using 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine
Application Note: AN-FL-2026-04
Abstract & Strategic Value
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate pKa, enhance metabolic stability, and improve lipophilicity. 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine represents a high-value "chiral pool" building block. Unlike standard phenethylamines, the benzylic fluorine atom introduces a unique electronic environment that lowers the basicity of the adjacent amine (via the gauche effect and inductive withdrawal) and blocks a common site of metabolic oxidation (benzylic hydroxylation).
This application note details the strategic use of this amine in synthesizing two critical heterocycle classes: Imidazolidin-2-ones (urea cyclization) and Tetrahydroisoquinolines (Pictet-Spengler modification). Special emphasis is placed on mitigating the risk of HF elimination—a common pitfall when handling benzylic fluorides.
Chemical Profile & Handling
Compound Structure:
-
Stability Risk: Benzylic fluorides are prone to
or elimination to form styrenes (alkenes) under thermodynamic control or strong basic conditions. -
Handling Rule: Avoid heating >80°C in the presence of strong alkoxide bases (e.g.,
, ). Use non-nucleophilic bases (e.g., DIPEA, ) for alkylation/acylation steps.
Protocol A: Synthesis of Fluorinated Imidazolidin-2-ones
Imidazolidinones are privileged scaffolds in kinase inhibitors and GPCR ligands. This protocol uses a "masked" cyclization strategy to prevent HF elimination.
Mechanism of Action
The amine reacts with a chloro-isocyanate to form a urea intermediate. Subsequent intramolecular alkylation closes the ring. The benzylic fluorine remains intact due to the mild basic conditions employed during cyclization.
Experimental Workflow
Reagents:
-
Starting Material: this compound (1.0 equiv)
-
Reagent: 2-Chloroethyl isocyanate (1.1 equiv)
-
Base: Cesium Carbonate (
, 2.5 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN)
Step-by-Step Protocol:
-
Urea Formation (Kinetically Controlled):
-
Dissolve 1.0 mmol of the fluoroamine in 5 mL of anhydrous MeCN at 0°C under
. -
Dropwise add 2-chloroethyl isocyanate (1.1 mmol).
-
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours.
-
Checkpoint: TLC/LCMS should show complete conversion to the linear chloro-urea intermediate.
-
-
Cyclization (Thermodynamically Managed):
-
Add solid
(2.5 mmol) directly to the reaction mixture. -
Heat the suspension to 50°C (Do NOT exceed 60°C to protect the benzylic C-F bond).
-
Monitor by LCMS. Cyclization typically completes within 4–6 hours.
-
-
Workup:
-
Filter off inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (EtOAc/Hexanes gradient).
-
Expected Yield: 75–85% Data Output:
| Parameter | Value | Note |
| Reaction Time | 6–8 Hours Total | 2h Urea formation + 4-6h Cyclization |
| Temperature Limit | < 60°C | Critical to prevent styrene formation |
| Major Impurity | Styrene derivative | Observed if |
Visualization: Reaction Logic
Caption: Pathway A - Selective cyclization vs. elimination risks.
Protocol B: Modified Pictet-Spengler Reaction
This protocol synthesizes 4-fluorotetrahydroisoquinolines .
Note: Standard Pictet-Spengler conditions (strong Brønsted acids like TFA/reflux) often cause solvolysis of benzylic fluorides (
Experimental Workflow
Reagents:
-
Amine (1.0 equiv)
-
Aldehyde (e.g., Benzaldehyde, 1.1 equiv)
-
Catalyst: Titanium(IV) isopropoxide (
, 1.2 equiv) followed by Triflic Acid ( , catalytic) or Gold(I) catalysts. -
Solvent: Dichloromethane (DCM).
Step-by-Step Protocol:
-
Imine Formation:
-
Mix amine and aldehyde in anhydrous DCM in the presence of
(drying agent). Stir 2h at RT. -
Filter and concentrate to isolate the crude imine.
-
-
Cyclization:
-
Redissolve imine in anhydrous DCM at -78°C.
-
Add Triflic Acid (0.5 equiv) dropwise. (Low temp is critical).
-
Allow to warm slowly to 0°C over 4 hours.
-
Mechanistic Note: The electron-withdrawing nature of the 3-fluoro substituent on the phenyl ring deactivates the ring, making this cyclization slower than with non-fluorinated phenethylamines.
-
-
Quench:
-
Quench with sat.
at 0°C. -
Extract with DCM.
-
Troubleshooting: The Fluorine Elimination Trap
The most common failure mode when using 2-fluoro-2-arylethanamines is the loss of HF to form the styrene alkene.
| Observation | Root Cause | Corrective Action |
| Product mass -20 Da (LCMS) | HF Elimination | Lower reaction temp; Switch to weaker base (e.g., |
| Hydrolysis (-F, +OH) | Avoid aqueous acids; Use anhydrous solvents; Avoid Ag(I) salts which abstract halides. | |
| Low Yield (Pictet-Spengler) | Deactivated Ring | The 3-F group deactivates the ring. Use more reactive aldehydes or switch to Bischler-Napieralski conditions. |
Visualization: Stability Decision Tree
Caption: Decision matrix for preserving the benzylic C-F bond.
References
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
-
Haufe, G. (2008). "Synthesis of β-fluoroamines." Journal of Fluorine Chemistry. Link
-
Fritz, J. A., et al. (2006).[4] "Synthesis of Imidazolidin-2-ones via Pd-catalyzed carboamination." Organic Letters. Link
-
Stahl, S., et al. (2020). "Benzylic C–H Fluorination and Stability." Beilstein Journal of Organic Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Sources
Application Note: High-Fidelity N-Alkylation of 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine
Part 1: Executive Summary & Substrate Analysis
The Challenge: Reactivity vs. Stability
The N-alkylation of 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine presents a unique dichotomy in medicinal chemistry. While the primary amine suggests standard nucleophilic reactivity, the presence of the
Successful modification requires navigating two critical failure modes:
-
-Elimination (Dehydrofluorination): The
-fluorine is a leaving group. Under basic or thermal stress, the molecule is prone to HF elimination, collapsing into the corresponding styrene derivative (enamine/imine tautomers). -
Attenuated Nucleophilicity: The inductive electron-withdrawing effect (-I) of the
-fluorine and the fluorophenyl ring lowers the pKa of the amine from a typical ~10.5 (phenethylamine) to approximately 8.8–9.2 . This makes the amine less reactive toward electrophiles, often requiring activation that paradoxically increases the risk of elimination.
Strategic Recommendation
For mono-N-alkylation, Reductive Amination using Sodium Triacetoxyborohydride (STAB) is the superior methodology. It operates under mildly acidic conditions that suppress HF elimination while driving the equilibrium toward the product. Direct alkylation (SN2) should be reserved for cases where the corresponding aldehyde/ketone is inaccessible.
Part 2: Decision Logic & Workflow
The following decision tree outlines the reagent selection process based on the desired alkyl group (R) and stability constraints.
Figure 1: Strategic decision matrix for reagent selection. Note the preference for Reductive Amination to preserve the
Part 3: Detailed Protocols
Method A: Reductive Amination (The Gold Standard)
Mechanism: Formation of an iminium ion followed by rapid, irreversible hydride transfer.
Why STAB? Sodium Triacetoxyborohydride (
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Amine Substrate | 1.0 | Nucleophile | HCl salt can be used if neutralized in situ. |
| Aldehyde/Ketone | 1.0–1.1 | Electrophile | Slight excess ensures conversion. |
| NaBH(OAc)3 | 1.4–1.5 | Reductant | Moisture sensitive; add as solid. |
| Acetic Acid (AcOH) | 1.0–2.0 | Catalyst | Critical: Activates imine formation (buffers basicity). |
| DCE or THF | Solvent | Medium | DCE (1,2-Dichloroethane) is standard; THF for green chem. |
Step-by-Step Protocol
-
Preparation: In a flame-dried flask under
, dissolve This compound (1.0 mmol) in anhydrous DCE (5 mL). -
Imine Formation: Add the aldehyde (1.05 mmol). If the amine is a free base, add AcOH (1.0 mmol). If using an HCl salt, add DIPEA (1.0 mmol) to free the amine, then add AcOH.
-
Checkpoint: Stir for 15–30 minutes at Room Temperature (RT). The slightly acidic pH (approx 5–6) prevents HF elimination.
-
-
Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 mmol) in one portion.
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LCMS.
-
Success Indicator: Disappearance of imine intermediate (
) and appearance of product ( ).
-
-
Quench: Quench carefully with saturated aqueous
. Do not use strong bases (NaOH) for pH adjustment to avoid late-stage elimination. -
Workup: Extract with DCM (3x). Wash combined organics with brine.[2] Dry over
.
Method B: Direct Nucleophilic Substitution ( )
Use Case: When the alkyl group cannot be introduced via a carbonyl (e.g., methylation, specific benzylations).
Risk Management: This method utilizes DIPEA (Hunig’s Base). Unlike inorganic bases (
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Amine Substrate | 1.0 | Nucleophile | |
| Alkyl Halide | 0.9–1.0 | Electrophile | Slight deficit prevents over-alkylation. |
| DIPEA | 1.2–1.5 | Base scavenger | Scavenges HX byproduct. |
| Acetonitrile (ACN) | Solvent | Medium | Polar aprotic; promotes |
Step-by-Step Protocol
-
Preparation: Dissolve the amine (1.0 mmol) and DIPEA (1.5 mmol) in anhydrous ACN (5 mL).
-
Addition: Cool to 0°C. Add the Alkyl Bromide/Iodide (0.95 mmol) dropwise.
-
Critical Control:Do NOT heat. Maintain temperature < 40°C. Higher temperatures significantly increase the rate of HF elimination over substitution.
-
-
Monitoring: Stir at 0°C -> RT. Monitor closely by LCMS to stop the reaction before dialkylation occurs.
-
Workup: Dilute with water, extract with EtOAc.
Part 4: Critical Mechanism - Avoiding HF Elimination
The diagram below illustrates the competing pathways. Understanding this causality is essential for troubleshooting.
Figure 2: Mechanistic divergence. Strong bases or heat promote the loss of Fluoride (F-) via E2 or E1cB mechanisms, destroying the chiral center and the molecule.
Part 5: Analytical Validation
To validate the integrity of the
-
19F NMR:
-
Expected: A multiplet around -170 to -190 ppm (aliphatic F) and -110 ppm (aromatic F).
-
Failure Mode: Disappearance of the aliphatic signal indicates elimination.
-
-
1H NMR (Coupling):
-
Look for the distinct
geminal coupling (approx 45-50 Hz) at the -position. If this doublet-of-multiplets pattern collapses into a vinylic signal (5.0–6.5 ppm), elimination has occurred.
-
References
-
Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Describes the foundational protocol for STAB-mediated amination.
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Provides theoretical grounding on the electron-withdrawing nature of fluorine and pKa effects.
-
Borch, R. F., et al. (1971).[3] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society.[3] Comparison of reducing agents (Context for why STAB is preferred over NaCNBH3).
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
-fluoroamines.
Sources
Application Notes and Protocols for Handling Air-Sensitive Fluorinated Amine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of Fluorinated Amines
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery.[1][2][3] Fluorination can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1][3][4] Among the diverse classes of organofluorine compounds, fluorinated amines are of particular interest due to the ubiquitous nature of the amine functional group in bioactive molecules.[1][5] However, the synthesis and handling of fluorinated amine intermediates are frequently complicated by their sensitivity to air and moisture.[1][6][7]
Many fluorinated amines, especially those with fluorine atoms in close proximity to the nitrogen, exhibit heightened reactivity. This can be attributed to the strong electron-withdrawing nature of fluorine, which can influence the basicity and nucleophilicity of the amine.[5] Furthermore, some trifluoromethylamines are known to be highly water-sensitive, leading to degradation upon aqueous workup.[1][4] This inherent instability necessitates the use of specialized air-free techniques to prevent decomposition and ensure the integrity of these valuable intermediates.[8][9][10]
This guide provides a comprehensive overview of the principles and protocols for the safe and effective handling of air-sensitive fluorinated amine intermediates. It is designed to equip researchers with the knowledge and practical skills to confidently work with these challenging yet rewarding molecules.
Foundational Principles: Understanding Air-Sensitivity
Air-sensitive compounds are substances that react with components of the atmosphere, primarily oxygen and water, but also potentially carbon dioxide.[8] For fluorinated amines, this sensitivity can manifest in several ways:
-
Hydrolysis: Reaction with water can lead to the decomposition of the fluorinated amine, potentially forming hydrofluoric acid (HF), a highly corrosive and toxic substance.[11]
-
Oxidation: Reaction with oxygen can lead to the formation of undesired byproducts, reducing the yield and purity of the desired intermediate.
-
Reactivity with Carbon Dioxide: Amines can react with CO2 to form carbamates, a reaction that can be reversible but may interfere with subsequent synthetic steps.[4]
The decision to employ air-free techniques is dictated by the specific properties of the fluorinated amine intermediate. While some, like those with a bridgehead fluorine atom, exhibit enhanced stability, many others require stringent exclusion of air and moisture to prevent degradation.[12]
Essential Laboratory Infrastructure: Gloveboxes and Schlenk Lines
The two most common and effective methods for handling air-sensitive compounds are the use of a glovebox and a Schlenk line.[8][9]
| Feature | Glovebox | Schlenk Line |
| Environment | Enclosed chamber with a continuously purified inert atmosphere (N₂ or Ar).[13] | Glassware is connected to a dual manifold providing vacuum and inert gas.[10][14] |
| Manipulation | Performed through sealed gloves, allowing for the use of standard laboratory equipment inside the box.[13] | Manipulations are performed on the benchtop using specialized glassware and techniques like cannula transfers and syringes.[8][15] |
| Best Suited For | Handling solids, intricate manipulations, and long-term storage of highly sensitive materials.[15][16] | Routine reactions, solvent transfers, and manipulations of liquids and solutions.[10][15] |
| Atmosphere Purity | Can maintain very low levels of O₂ and H₂O (<1 ppm).[7] | Purity depends on the quality of the inert gas and the integrity of the setup.[9] |
The Glovebox: A Controlled Environment
A glovebox provides a sealed environment where the atmosphere is continuously circulated through a catalyst to remove oxygen and moisture.[13] This makes it the ideal choice for handling highly pyrophoric or extremely sensitive fluorinated amine intermediates.
Protocol 1: Basic Glovebox Operation
-
Ante-chamber Purging: All materials and equipment must be brought into the glovebox through an antechamber. This chamber is repeatedly evacuated and refilled with inert gas (typically 3-5 cycles) to remove atmospheric contaminants.[8]
-
Solvent and Reagent Introduction: Solvents should be properly degassed before being brought into the glovebox. Reagents in sealed containers, such as Sure/Seal™ bottles, can be introduced directly after surface cleaning.[17][18]
-
Maintaining Integrity: Regularly check the glovebox's oxygen and moisture levels. Avoid introducing volatile or corrosive materials that could damage the sensors or catalyst. Organic solvents can attack plastic seals, so their use should be managed carefully.[14]
The Schlenk Line: Versatility on the Benchtop
A Schlenk line is a glass manifold with ports that can be switched between a vacuum source and an inert gas supply.[14] This setup allows for the manipulation of air-sensitive compounds in specialized glassware, known as Schlenk flasks, directly on the lab bench.[9][13]
Protocol 2: Preparing Glassware on a Schlenk Line
-
Drying: All glassware must be rigorously dried to remove adsorbed water. This is typically achieved by heating in an oven (e.g., 125°C overnight) and then cooling under a dynamic vacuum on the Schlenk line.[17][18] For particularly sensitive reactions, flame-drying the glassware under vacuum is recommended.[8]
-
Purge-and-Refill Cycles: Once cooled, the glassware is subjected to a series of vacuum/inert gas cycles. The flask is evacuated to remove air and then refilled with high-purity nitrogen or argon. This cycle is typically repeated three times to ensure an inert atmosphere.[8][10]
Caption: Cannula Transfer Workflow.
Reaction Quenching and Workup
The process of stopping a reaction (quenching) and isolating the product is a critical stage where air-sensitive intermediates can be compromised.
Quenching Procedures
Quenching reactions involving reactive fluorinated intermediates, especially those with strong bases or organometallic reagents, must be performed with extreme caution, typically at low temperatures (e.g., 0 °C or -78 °C) to control the exotherm. [19][20]
Protocol 5: General Quenching Procedure
-
Cooling: Cool the reaction mixture to the appropriate low temperature in an ice or dry ice/acetone bath. [19]2. Slow Addition: While maintaining an inert atmosphere and vigorous stirring, slowly add a quenching agent dropwise. [19][21]The choice of quenching agent depends on the reactivity of the species being quenched. For example, a less reactive alcohol like isopropanol is often used to quench organolithium reagents before the addition of water. [21][22]3. Monitoring: Monitor the internal temperature and any gas evolution to ensure the quench is proceeding safely. [20]4. Warming: Once the initial quench is complete, allow the mixture to slowly warm to room temperature before proceeding with the aqueous workup. [19]
Quenching Scenario Recommended Quenching Agent Rationale Excess strong base (e.g., n-BuLi) Isopropanol, followed by saturated aq. NH₄Cl Isopropanol is less reactive than water, providing a more controlled initial quench. [22]Saturated ammonium chloride is a mild proton source. [19] Reactive organometallic species Acetone or ethyl acetate at low temperature These reagents are less protic than alcohols and can effectively quench reactive species. [23] | Highly reactive intermediates | A solution of the quenching agent in an anhydrous solvent | Diluting the quenching agent can help to better control the rate of reaction and dissipate heat. [19]|
Workup and Purification
After a successful quench, the product must be isolated. If the final fluorinated amine product is also air-sensitive, the workup and purification must be conducted under an inert atmosphere. This may involve techniques such as:
-
Air-free filtration: Using a Schlenk filter or a cannula to separate a solid product from the reaction mixture. [13]* Air-free extraction: Performing liquid-liquid extractions in a separatory funnel that has been purged with inert gas.
-
Chromatography under inert atmosphere: While challenging, it is possible to perform column chromatography under a positive pressure of inert gas.
Storage and Disposal
Proper storage is crucial for maintaining the integrity of air-sensitive fluorinated amine intermediates. [6][7]
-
Short-term storage: For materials that will be used within a few days, storage in a well-sealed Schlenk flask under a positive pressure of inert gas is often sufficient. [13]* Long-term storage: For extended storage, ampulization under vacuum or in a glovebox is the most reliable method. [9]Commercially available reagents in Sure/Seal™ bottles can be stored long-term, provided the septum has not been excessively punctured. [17][24]* Storage Conditions: Many fluorinated compounds are sensitive to heat and light. [6]Therefore, storage at low temperatures (e.g., -20°C to 4°C) in amber glass containers is recommended. [6] Disposal of residual air-sensitive reagents and contaminated materials must be done with care. Small residual amounts can be quenched using the procedures outlined above before being disposed of as hazardous waste. [17][22]
Safety Considerations
Working with fluorinated compounds and air-sensitive reagents presents unique safety challenges.
-
Toxicity of Fluorine Compounds: Many fluorine-containing compounds are toxic. [11][25]Upon decomposition, some can release hydrogen fluoride (HF), which is extremely corrosive and can cause severe burns. [11]Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [26][27]In case of exposure to HF, immediate medical attention is critical, and a calcium gluconate gel should be readily available as a first aid measure. [11]* Pyrophoric Reagents: Many reactions used to generate fluorinated amine intermediates involve pyrophoric reagents (e.g., organolithiums), which can ignite spontaneously on contact with air. [13][18]Strict adherence to air-free techniques is mandatory when handling these materials.
-
Pressure Management: When working with Schlenk lines, it is crucial to avoid pressure buildup in the glassware. [13]Always ensure that the system is vented through a bubbler to safely release excess pressure.
Characterization of Air-Sensitive Fluorinated Amines
Characterization of these sensitive compounds requires special preparation of analytical samples. For Nuclear Magnetic Resonance (NMR) spectroscopy, which is a powerful tool for analyzing fluorinated compounds due to the utility of ¹⁹F NMR, samples must be prepared in an inert atmosphere. [28][29]
Protocol 6: Preparing an Air-Free NMR Sample
-
In a Glovebox: The most straightforward method is to prepare the sample entirely within a glovebox. The fluorinated amine intermediate is dissolved in a deuterated solvent (that has been previously degassed) and transferred to an NMR tube, which is then sealed with a tight-fitting cap.
-
Using a Schlenk Line: A small amount of the compound is placed in a Schlenk flask and dissolved in a degassed deuterated solvent. The solution is then transferred via cannula to an NMR tube that has been purged with inert gas. The NMR tube is then quickly sealed.
Conclusion
The handling of air-sensitive fluorinated amine intermediates demands a combination of specialized equipment, meticulous technique, and a thorough understanding of the underlying chemical principles. By mastering the use of gloveboxes and Schlenk lines, and by diligently applying the protocols for inert atmosphere manipulation, researchers can confidently and safely work with these valuable building blocks. The ability to effectively handle these challenging intermediates opens up a vast chemical space for the development of novel pharmaceuticals and agrochemicals, underscoring the importance of these advanced laboratory skills.
References
-
Air-free technique - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]
-
Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved February 12, 2026, from [Link]
-
(2008, April 12). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. Retrieved February 12, 2026, from [Link]
-
(n.d.). Schlenk Line. UNM Chemistry. Retrieved February 12, 2026, from [Link]
-
Rioux, R. M., Sathe, A., & Chen, Z. (2017, July 14). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. Retrieved February 12, 2026, from [Link]
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley-Interscience.
-
Neilson, R. H. (n.d.). The manipulation of air.sensitive compounds. Neilson Lab, TCU. Retrieved February 12, 2026, from [Link]
-
(2025, June 18). How to store fluorinated pharmaceutical intermediates properly?. Blog. Retrieved February 12, 2026, from [Link]
-
(2021, December). α-Fluoroalkylamines, their properties and application as sources of nucleophilic fluoride ion. Fluorine notes. Retrieved February 12, 2026, from [Link]
- Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
-
Tarpo, J., Jr., & Tarpo, M. (n.d.). Fluorine Safety. Department of Chemistry, Purdue University. Retrieved February 12, 2026, from [Link]
- Brutchey, R. L., et al. (2020). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science.
- Hopkinson, A. C., et al. (2025, October 2). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
-
(n.d.). Fluorine. Princeton University Environmental Health & Safety. Retrieved February 12, 2026, from [Link]
-
(2015, January 7). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. Retrieved February 12, 2026, from [Link]
- Adam, A. T. (2020). Application Of Fluorinated Reagents In Synthesis And Drug Discovery. eGrove, University of Mississippi.
-
(n.d.). Protocol for quenching reactive chemicals. EPFL. Retrieved February 12, 2026, from [Link]
-
(2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Hairi. Retrieved February 12, 2026, from [Link]
-
(2000, February 15). Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium. Oak Ridge National Laboratory. Retrieved February 12, 2026, from [Link]
-
Tlili, A. (2023, September 5). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Retrieved February 12, 2026, from [Link]
-
Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved February 12, 2026, from [Link]
-
(n.d.). Handling air-sensitive reagents. AL-134, Sigma-Aldrich. Retrieved February 12, 2026, from [Link]
- (2022, September 7). Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change. RSC Publishing.
-
(n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. NJ.gov. Retrieved February 12, 2026, from [Link]
- Brutchey, R. L., et al. (2020). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv.
- (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
-
(2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Retrieved February 12, 2026, from [Link]
-
(2006, October 27). Quenching Reactive Substances. KGROUP. Retrieved February 12, 2026, from [Link]
-
(n.d.). How To Run A Reaction: The Quench. Department of Chemistry, University of Rochester. Retrieved February 12, 2026, from [Link]
-
(n.d.). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Magritek. Retrieved February 12, 2026, from [Link]
-
Gauthier, J. R., & Mabury, S. A. (2022, February 11). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. PubMed. Retrieved February 12, 2026, from [Link]
-
(n.d.). Air-free technique. chemeurope.com. Retrieved February 12, 2026, from [Link]
- (2023, August 19). Gold nanoshells with magnetic cores and a urea- based receptor for SERS sensing of fluoride anions. Springer.
Sources
- 1. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam [egrove.olemiss.edu]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 7. ossila.com [ossila.com]
- 8. Air-free technique - Wikipedia [en.wikipedia.org]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 11. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 12. α-Fluoroamines - Enamine [enamine.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. chemistry.unm.edu [chemistry.unm.edu]
- 15. researchgate.net [researchgate.net]
- 16. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 17. ehs.umich.edu [ehs.umich.edu]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. How To Run A Reaction [chem.rochester.edu]
- 21. epfl.ch [epfl.ch]
- 22. chemistry.nd.edu [chemistry.nd.edu]
- 23. kgroup.du.edu [kgroup.du.edu]
- 24. web.mit.edu [web.mit.edu]
- 25. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 26. ipo.rutgers.edu [ipo.rutgers.edu]
- 27. nj.gov [nj.gov]
- 28. 325. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - Magritek [magritek.com]
- 29. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine
Introduction
Welcome to the technical support hub for 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine . This guide addresses the specific challenges associated with purifying this fluorinated phenethylamine derivative.
The Core Challenge: The primary difficulty with this molecule is the benzylic C–F bond . Unlike the stable aromatic fluorine at the 3-position, the benzylic fluorine is prone to dehydrofluorination (elimination of HF) to form the corresponding styrene, especially under basic conditions or thermal stress. Furthermore, the presence of a primary amine moiety creates a risk of "self-catalyzed" decomposition.
This guide prioritizes methods that stabilize the C–F bond while achieving high chemical and optical purity.
Module 1: Stability & Handling (Critical)
WARNING: Standard purification protocols for amines often fail for this compound due to silica-induced degradation.
The Degradation Mechanism
The benzylic fluorine is a good leaving group in the presence of the internal amine (acting as a base) or external Lewis acids (like unmodified silica gel).
Figure 1: Dehydrofluorination pathway triggered by improper handling.
Handling Rules
-
Avoid Unmodified Silica: The acidity of standard silica gel (
) catalyzes HF elimination. -
Temperature Control: Never heat the free base above 40°C.
-
Storage: Store exclusively as a salt (HCl or Tartrate) at -20°C. The free base degrades at room temperature over time.
Module 2: Chemical Purification (Salt Formation)
Best For: Removing non-basic impurities (styrenes, starting alcohols) and bulk purification.
Protocol: Hydrochloride Salt Precipitation
This method relies on the solubility differential between the amine salt and the lipophilic styrene impurities.
Reagents:
-
Crude Amine (Free base)
-
Diethyl ether or MTBE (Anhydrous)
-
2M HCl in Diethyl ether (Commercial solution)
Step-by-Step:
-
Dissolution: Dissolve the crude brown oil in minimum anhydrous diethyl ether (approx. 5 mL per gram).
-
Filtration (Optional): If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter to remove inorganic salts.
-
Acidification: Cool the solution to 0°C in an ice bath. Add 2M HCl/Ether dropwise with vigorous stirring.
-
Endpoint: Stop when pH reaches ~3-4 (wet pH paper).
-
-
Precipitation: A white to off-white solid should form immediately.
-
Digestion: Stir at 0°C for 30 minutes.
-
Isolation: Filter under argon/nitrogen (hygroscopic!). Wash the cake with cold pentane.
-
Drying: Vacuum dry at room temperature (Max 25°C).
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
| Oiling out (No solid) | Solvent too polar or water present. | Decant solvent.[1] Triturate oil with dry Pentane/Hexane. scratch glass to induce nucleation. |
| Pink/Red Color | Oxidation of amine or phenol impurities. | Recrystallize from iPrOH/Ether.[2] The color usually stays in the mother liquor. |
| Yield > 100% | Excess HCl or solvent trapped. | Dry under high vacuum for 12h. Verify stoichiometry. |
Module 3: Chromatographic Purification
Best For: Final polishing and separating closely eluting impurities.
Method A: Reverse Phase HPLC (Recommended)
Reverse phase is superior because the acidic mobile phase protonates the amine (
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV @ 210 nm (Amine absorption) and 254 nm (Aromatic).
Method B: Flash Chromatography (If unavoidable)
If you must use normal phase, you must deactivate the silica.
-
Slurry Preparation: Mix Silica Gel 60 with Mobile Phase + 1% Triethylamine (TEA) .
-
Column Packing: Pour the slurry. Flush with 3 column volumes of TEA-containing solvent.
-
Elution: Run the column with Hexane/Ethyl Acetate (with 1% TEA).
-
Note: The TEA neutralizes acidic sites on the silica, preventing elimination.
-
Module 4: Chiral Resolution
Best For: Separating Enantiomers (The molecule has one chiral center at the benzylic position).
Protocol: Diastereomeric Crystallization
This is a cost-effective method for >1g scales.
Step-by-Step:
-
Free Basing: Ensure the amine is in free base form (extract HCl salt with sat. NaHCO3/DCM).
-
Screening: Dissolve 100 mg of amine in EtOH. Add 1.0 eq of L-(+)-Tartaric acid or (R)-Mandelic acid .
-
Crystallization: Heat to reflux to dissolve, then cool slowly to RT.
-
Analysis: Filter crystals. Analyze optical purity via Chiral HPLC (see below).
-
Recrystallization: If ee < 95%, recrystallize the salt from EtOH/MeOH.
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow: 1.0 mL/min.
-
Note: The diethylamine is crucial to prevent peak tailing of the amine.
Decision Logic & Workflow
Use this flowchart to determine the correct purification path for your specific situation.
Figure 2: Strategic decision tree for purification.
Frequently Asked Questions (FAQ)
Q1: I see a doublet of doublets at ~6.5 ppm and ~5.8 ppm in my proton NMR. What is this? A: This is the elimination product (3-fluorostyrene derivative). It indicates your workup was too basic or the rotovap bath was too hot. Re-purify via HCl salt precipitation; the styrene will stay in the ether layer.
Q2: Can I use DAST to make this from the alcohol?
A: Yes, but DAST often causes elimination side reactions. We recommend Deoxo-Fluor or XtalFluor-E at low temperatures (-78°C to 0°C) to minimize the styrene impurity. Always buffer the reaction with solid
Q3: Why is my yield low after column chromatography? A: If you used standard silica, the compound likely decomposed on the column. Switch to the TEA-neutralized silica method (Module 3, Method B) or use Alumina (Basic activity III).
Q4: How do I remove the 3-fluorobenzaldehyde impurity? A: This impurity comes from hydrolysis of the imine or oxidation. It will not form a salt. Use the HCl Salt Precipitation method (Module 2); the aldehyde will remain in the organic mother liquor.
References
-
Benzylic C–H Fluorination & Stability
-
Synthesis of Beta-Fluoroamines
-
Title: Rapid, General Access to Chiral β-Fluoroamines via Organocatalysis.[6]
- Source: NIH / PMC (PubMed Central).
- Context: details the synthesis and handling of beta-fluoroamines, emphasizing their instability and pKa shifts.
-
-
Resolution of Enantiomers
-
Fluorine Chemistry Reagents
- Title: Deoxo-Fluor vs DAST Stability.
- Source: Organic Chemistry Portal.
- Context: Comparison of fluorinating agents to minimize elimin
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 3. BJOC - Benzylic C(sp3)–H fluorination [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. Biologically stable [(18)F]-labeled benzylfluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unit 5 resolution of enantiomers [studfile.net]
Minimizing side reactions in beta-fluoro amine synthesis
A Guide to Minimizing Side Reactions and Optimizing Yields
Welcome to the technical support center for β-fluoroamine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating the β-fluoroamine motif into their molecules. As a Senior Application Scientist, I will provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic strategies.
The introduction of a fluorine atom at the β-position of an amine can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and bioavailability.[1][2] However, the synthesis of these valuable compounds is often plagued by side reactions that can diminish yields and complicate purification. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Side Reactions
This section addresses the most frequently encountered side reactions during β-fluoroamine synthesis and provides actionable solutions to mitigate them.
Elimination Reactions: Formation of Alkenes
Question: I am observing significant formation of an alkene byproduct in my reaction, presumably from the elimination of hydrogen fluoride (HF). How can I minimize this side reaction?
Answer:
Elimination of HF is a common side reaction, particularly when using strong bases or when the substrate has acidic β-protons.[3] The mechanism often involves an E1cB-type pathway, especially with substrates containing electron-withdrawing groups that increase the acidity of the α-proton.[4] Here’s how you can address this issue:
-
Choice of Base: Avoid strong, non-nucleophilic bases like DBU or proton sponge, which can promote elimination. If a base is required, consider using a milder, bulkier base to disfavor proton abstraction at the β-position. In some cases, the reaction can proceed efficiently without an added base, relying on the basicity of the amine or other reagents in the mixture.
-
Reaction Temperature: Lowering the reaction temperature can often suppress the elimination pathway, which typically has a higher activation energy than the desired nucleophilic substitution.
-
Fluorinating Agent: The choice of fluorinating agent is critical.
-
DAST and its analogs: While effective for converting β-amino alcohols to β-fluoroamines, DAST can promote elimination, especially at elevated temperatures.[1] Careful control of reaction temperature is crucial when using these reagents.
-
Nucleophilic Fluoride Sources (e.g., KF, CsF): When opening aziridines, using a less basic fluoride source can be beneficial. The use of potassium fluoride (KF) in combination with a phase-transfer catalyst can be an effective and milder alternative to more basic fluoride sources.[5]
-
-
Protecting Groups: The nature of the protecting group on the amine can influence the propensity for elimination. Electron-withdrawing protecting groups can increase the acidity of the β-protons. Consider using a protecting group that does not significantly acidify the neighboring protons. For instance, a Boc group is often a good choice.[1]
Rearrangement Reactions: Skeletal Isomerization
Question: My reaction with DAST to convert a β-amino alcohol to a β-fluoroamine is yielding a rearranged product instead of the desired β-fluoroamine. What is causing this and how can I prevent it?
Answer:
Rearrangement reactions are a known complication when using diethylaminosulfur trifluoride (DAST) and related reagents.[6][7] This is often due to the formation of a carbocationic intermediate or an aziridinium ion, which can then undergo skeletal rearrangement.[8][9]
-
Mechanism of Rearrangement: The reaction of a β-amino alcohol with DAST can proceed through the formation of an aziridinium ion intermediate.[9][10] This highly reactive three-membered ring can then be attacked by the fluoride ion. If the aziridinium ion is unsymmetrical or if a more stable carbocation can be formed through rearrangement, undesired products will be observed. Pinacol-type rearrangements have also been reported with diol substrates under fluorination conditions with DAST.[7]
-
Minimizing Rearrangements:
-
Substrate Structure: Substrates prone to forming stable carbocations are more susceptible to rearrangement. If possible, modify the substrate to disfavor carbocation formation at a rearrangement-prone position.
-
Reaction Conditions: Running the reaction at a lower temperature can sometimes minimize rearrangements by favoring the direct SN2-like displacement pathway over the formation of a discrete carbocationic intermediate.
-
Alternative Fluorinating Agents: If rearrangements persist with DAST, consider alternative fluorinating agents that operate under milder conditions and are less prone to generating carbocationic intermediates. For example, using a nucleophilic fluoride source to open a pre-formed aziridine can be a more controlled approach.[11][12]
-
Lack of Regioselectivity in Aziridine Ring-Opening
Question: When I open my unsymmetrical aziridine with a fluoride source, I get a mixture of two regioisomers. How can I control the regioselectivity of the reaction?
Answer:
Controlling the regioselectivity of aziridine ring-opening is a critical challenge in β-fluoroamine synthesis. The site of nucleophilic attack (at the more or less substituted carbon) is influenced by several factors.[13][14][15][16][17]
-
Electronic Effects: The presence of electron-withdrawing groups on the aziridine ring can direct the nucleophilic attack. For instance, an ester group at the C2 position of an aziridine generally directs the fluoride attack to the C3 position (β-attack) due to electronic effects.[13]
-
Steric Effects: Bulky substituents on the aziridine ring can hinder the approach of the nucleophile, favoring attack at the less sterically hindered carbon.
-
Activating Group on Nitrogen: The nature of the activating group on the aziridine nitrogen plays a crucial role.[13] Electron-withdrawing groups like tosyl (Ts), Boc, or Cbz can influence the electronic properties of the aziridine carbons and thus the regioselectivity of the ring-opening. The choice of activating group can be optimized to favor the desired regioisomer.
-
Reaction Conditions and Catalysis:
-
Acidic vs. Basic Conditions: The regioselectivity can be highly dependent on the pH of the reaction. Under acidic conditions, the reaction may proceed through an SN1-like mechanism, with the fluoride attacking the carbon that can better stabilize a positive charge. Under basic or neutral conditions, an SN2-like mechanism is more likely, with the attack occurring at the less sterically hindered carbon.[14]
-
Lewis Acid Catalysis: The use of a Lewis acid can activate the aziridine and influence the regioselectivity of the fluoride attack.
-
Hydrogen Bonding Catalysis: Recent studies have shown that hydrogen bonding phase-transfer catalysis can be used to control the regioselectivity of aziridine fluorination.[18]
-
Table 1: Factors Influencing Regioselectivity in Aziridine Ring-Opening
| Factor | Influence on Regioselectivity | Example |
| Electronic Effects | Electron-withdrawing groups direct attack to the β-position. | An ester at C2 favors attack at C3.[13] |
| Steric Hindrance | Nucleophile attacks the less hindered carbon. | Bulky substituents at C2 favor attack at C3. |
| N-Activating Group | Modulates electronic properties of the ring carbons. | Boc and Cbz groups can favor attack at the β-position.[13] |
| Reaction Conditions | Acidic conditions can favor SN1-like opening at the more substituted carbon. | The use of DMPU-HF can offer high regioselectivity.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to introduce fluorine to form a β-fluoroamine without using DAST?
A1: A highly effective and often milder alternative to DAST is the ring-opening of an aziridine with a nucleophilic fluoride source.[11][12] This can be achieved using reagents like potassium fluoride (KF) with a phase-transfer catalyst, or cesium fluoride (CsF).[5] Another innovative approach involves the in situ generation of amine-HF reagents from benzoyl fluoride and an alcohol, which can then be used for the hydrofluorination of aziridines under mild conditions.[12] Organocatalytic methods that enantioselectively fluorinate aldehydes followed by reductive amination also provide a powerful route to chiral β-fluoroamines and avoid the use of DAST.[1]
Q2: How can I improve the yield of my organocatalytic β-fluoroamine synthesis? I'm observing the formation of a β,β-difluoroamine side product.
A2: The formation of a β,β-difluoroamine byproduct in organocatalytic α-fluorination of aldehydes is a common issue when using an excess of the electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI). To minimize this, you should carefully control the stoichiometry of the fluorinating agent. Reducing the equivalents of NFSI to 1.0-1.5 equivalents can often eliminate the formation of the difluoro byproduct without significantly impacting the conversion to the desired monofluorinated product.[1]
Q3: What are the best protecting groups for the amine during β-fluoroamine synthesis?
A3: The choice of protecting group is crucial to prevent side reactions and ensure compatibility with the reaction conditions.[19][20][21] Carbamate-based protecting groups are generally preferred due to their stability and the fact that they render the nitrogen non-nucleophilic.[21]
-
Boc (tert-Butoxycarbonyl): This is a very common and versatile protecting group. It is stable to a wide range of reaction conditions and can be removed under acidic conditions (e.g., with TFA).[1][21]
-
Cbz (Carboxybenzyl): Another widely used protecting group, Cbz is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[21]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This protecting group is particularly useful in peptide synthesis as it can be removed under mild basic conditions (e.g., with piperidine), offering orthogonality to acid-labile (Boc) and hydrogenation-labile (Cbz) protecting groups.[21]
The optimal protecting group will depend on the specific synthetic route and the other functional groups present in your molecule.
Experimental Protocols
Protocol 1: Organocatalytic Synthesis of a Chiral β-Fluoroamine
This protocol is adapted from a general procedure for the enantioselective α-fluorination of aldehydes followed by reductive amination.[1]
Step 1: α-Fluorination of the Aldehyde
-
To a solution of the aldehyde (1.0 mmol) in 10% i-PrOH/THF (10 mL) at -20 °C, add the organocatalyst (e.g., a chiral imidazolidinone catalyst, 0.1 mmol).
-
Stir the mixture for 10 minutes.
-
Add N-fluorobenzenesulfonimide (NFSI) (1.0 mmol) in one portion.
-
Stir the reaction at -20 °C for 3 hours, monitoring by TLC or LC-MS until the aldehyde is consumed.
Step 2: Reductive Amination
-
To the crude reaction mixture from Step 1, add the desired amine (1.0 mmol).
-
Add sodium triacetoxyborohydride (NaB(OAc)₃H) (2.2 mmol) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired β-fluoroamine.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate key concepts in β-fluoroamine synthesis and troubleshooting.
Caption: Troubleshooting elimination side reactions.
Caption: Factors controlling regioselectivity.
References
Sources
- 1. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DAST - Enamine [enamine.net]
- 7. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Highly efficient regio-selective ring-opening nucleophilic fluorination of aziridines and azetidines: access to β- or γ-fluorinated amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines [organic-chemistry.org]
- 13. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 17. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protective Groups [organic-chemistry.org]
- 20. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Crystallization of 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine
Case ID: OPT-SOLV-2F-PEA Status: Active Support Guide Subject: Solvent Systems, Salt Formation, and Stability Protocols for Fluorinated Phenethylamines
Executive Summary
Welcome to the Technical Support Center. You are likely working with 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine (or a close structural analog). This molecule presents a unique dual-challenge:
-
Benzylic Fluoride Instability: The fluorine atom at the benzylic position is susceptible to elimination (loss of HF) to form the corresponding styrene impurity, particularly under thermal stress or basic conditions.[1]
-
Amine Solubility: As a free base, this molecule is likely an oil or a low-melting solid. Successful isolation requires conversion to a crystalline salt.
This guide provides self-validating protocols to stabilize the molecule via salt formation and crystallize it effectively while mitigating defluorination risks.
Module 1: Solvent System Selection
The Core Logic: Solubility vs. Stability
Unlike standard phenethylamines, the introduction of the benzylic fluorine atom increases lipophilicity and decreases the stability of the C-F bond. Your solvent choice must balance solubility power against kinetic stability .
Critical Warning: Avoid high-boiling protic solvents (e.g., water, pure methanol) at reflux temperatures.[1] These can promote solvolysis or elimination of the benzylic fluoride [1, 2].
Recommended Solvent Systems (Salt Forms)
| System Type | Solvent Pair | Ratio (v/v) | Application | Technical Note |
| Primary | IPA / MTBE | 1:3 to 1:5 | HCl / Tartrate Salts | Best Balance. Isopropanol (IPA) dissolves the salt; MTBE acts as a mild anti-solvent that does not induce oiling out as aggressively as heptane. |
| Secondary | EtOH / EtOAc | 1:2 to 1:4 | Fumarate / Oxalate | Ethanol (EtOH) provides high solubility; Ethyl Acetate (EtOAc) lowers the polarity gradually to induce nucleation.[1] |
| Chiral Resolution | MeOH / Water | 95:5 | Diastereomeric Salts | Use with Caution. Only for rapid recrystallization. Prolonged exposure to water can risk hydrolysis of the C-F bond. |
| AVOID | DMF / DMSO | N/A | N/A | High boiling points require excessive heat to remove, leading to degradation (styrene formation).[1] |
Visualizing the Solvent Strategy
The following diagram illustrates the decision matrix for selecting a solvent system based on the physical state of your crude material.
Figure 1: Solvent selection workflow prioritizing salt formation to overcome the "oiling out" tendency of the fluorinated free base.[1]
Module 2: Experimental Protocol (Salt Formation)
Protocol: Formation of the Hydrochloride Salt
This protocol uses Isopropanol (IPA) and MTBE . It avoids water to minimize hygroscopicity and degradation.
Prerequisites:
-
Crude this compound (Free Base).
-
HCl in IPA (5-6N) or HCl in Dioxane (4N).[1] Do not use aqueous HCl.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent (eq) of the crude free base in IPA (5 volumes relative to weight, e.g., 1g in 5mL).
-
Tip: If the solution is cloudy, filter it through a 0.45µm PTFE filter to remove inorganic salts.[1]
-
-
Cooling: Cool the solution to 0–5°C in an ice bath.
-
Why? Benzylic fluorides are thermally sensitive. Exothermic neutralization can trigger elimination [3].
-
-
Acid Addition: Slowly add 1.05 eq of HCl/IPA solution dropwise over 20 minutes. Maintain internal temperature <10°C.
-
Nucleation:
-
If precipitate forms immediately: Agitate at 0°C for 1 hour.
-
If no precipitate (clear solution): Add MTBE (dropwise) until a slight turbidity persists (Cloud Point).[1] Add a seed crystal if available.
-
-
Crystallization: Allow the slurry to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
-
Note: This "cooling then warming" cycle (Ostwald ripening) helps convert amorphous precipitates into crystalline solids.[1]
-
-
Isolation: Filter the solid under nitrogen (to prevent moisture uptake).[1] Wash with cold MTBE/IPA (3:1 mixture).
-
Drying: Dry in a vacuum oven at 40°C max.
-
Warning: Do not exceed 50°C. Higher temperatures risk HF elimination.
-
Module 3: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. What is happening?
Diagnosis: This is a Liquid-Liquid Phase Separation (LLPS). It occurs when the interaction between the salt and the solvent is too weak, or the anti-solvent (e.g., Heptane) was added too quickly.[1]
Corrective Action:
-
Re-heat: Warm the mixture until the oil redissolves (do not boil).
-
Change Anti-solvent: Switch from Heptane to MTBE or Ethyl Acetate . These are slightly more polar and prevent the "shock" that causes oiling.
-
Seeding: You must seed the solution at the "Cloud Point" (the moment it turns slightly hazy).[1] Do not add more anti-solvent until crystals are clearly visible.
Q2: I see a new impurity peak in HPLC/NMR after crystallization.
Diagnosis: You are likely observing the styrene derivative (elimination of HF).[1]
-
Mechanism:[1][2][3] The benzylic C-F bond is activated by the electron-withdrawing meta-fluorine and the phenyl ring, making the proton at the
-position acidic. -
Trigger: Excess heat or presence of base.
Corrective Action:
-
Check Acid Stoichiometry: Ensure you are not using a deficiency of acid. The free amine is basic enough to catalyze its own decomposition.
-
Lower Drying Temp: Reduce vacuum oven temperature to <40°C.
-
Avoid Protic Solvents: If using Ethanol, switch to Acetonitrile or IPA to reduce solvolysis risks.[1]
Q3: The salt is hygroscopic (turns to goo on the filter).
Diagnosis: The HCl salt might be hygroscopic.
Corrective Action:
-
Switch Counter-ion: Try L-Tartaric Acid or Fumaric Acid . These organic salts often form non-hygroscopic lattices compared to HCl.
-
Work under Nitrogen: Use a nitrogen blanket during filtration.
Visualizing the Degradation Pathway
Understanding the failure mode is critical for prevention.
Figure 2: The primary degradation pathway involves the elimination of HF to form a styrene impurity. Control temperature and pH to prevent this.
References
-
Lectka, T., et al. (2013).[1][2][4] Fluorination of Benzylic C-H Bonds and Stability Profiles. Journal of Organic Chemistry.
-
Pahadi, V. K., et al. (2010).[1] Benzylic Fluorides: Reactivity and Elimination Mechanisms. Journal of Organic Chemistry.
-
Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter on Crystallization of Labile Compounds).
(Note: While specific literature on the exact CAS 1218935-60-2 is limited, the chemical behavior described above is derived from the established reactivity profiles of benzylic fluorides and fluorinated phenethylamines.)[1]
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity of 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine
Abstract
This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the chemical purity of 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine. As a chiral fluorinated amine, this compound presents unique analytical challenges, including potential peak tailing and the need for a highly selective stationary phase. This document details the systematic approach, from initial analyte characterization and column screening to method optimization and full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. We compare various stationary phases and mobile phase conditions, presenting experimental data to justify the selection of the final method. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable purity assay for novel fluorinated pharmaceutical compounds.
Introduction: The Analytical Challenge
This compound is a novel pharmaceutical intermediate whose purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). The structure, featuring a primary amine and two fluorine atoms, dictates a specific analytical strategy. The basic amine group (estimated pKa ~9.5) is prone to interacting with residual silanols on silica-based columns, leading to poor peak shape. Furthermore, the presence of fluorine atoms can introduce unique selectivity challenges.[1]
The primary objective is to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method capable of separating the main compound from potential process-related impurities and degradation products.[2] This guide will compare different column chemistries and mobile phase strategies to achieve optimal separation and validate the final method to regulatory standards.
Initial Method Development Strategy
A successful method development process begins with a logical, structured approach. The workflow involves understanding the analyte, screening potential columns and mobile phases, and then fine-tuning the parameters for a robust separation.
Caption: Overall HPLC Method Development and Validation Workflow.
Analyte Characterization and Detector Wavelength Selection
-
UV Absorbance: The fluorophenyl group is the primary chromophore. Based on similar structures, the UV maximum absorbance (λmax) is expected in the 250-270 nm range.[3][4] An initial scan with a photodiode array (PDA) detector confirmed a λmax at 262 nm , which was selected for detection to ensure high sensitivity.
-
Solubility and pKa: The compound is a basic amine, readily soluble in acidic aqueous solutions and common organic solvents like methanol and acetonitrile. The estimated pKa of ~9.5 necessitates a buffered mobile phase at a low pH to ensure the amine is protonated, promoting good peak shape and retention in reversed-phase chromatography.[5]
Column and Mobile Phase Screening: A Comparative Approach
The choice of stationary phase is the most critical parameter for achieving selectivity.[6] Given the analyte's fluorinated and basic nature, three columns with distinct selectivities were screened. A simple gradient of 10-90% Acetonitrile in 20 minutes was used for the initial screening.
Experimental Protocol: Column Screening
-
Columns:
-
A: Standard C18: (4.6 x 150 mm, 3.5 µm) - General purpose hydrophobic column.
-
B: Polar-Embedded C18: (4.6 x 150 mm, 3.5 µm) - Contains an amide group in the alkyl chain to reduce silanol interactions.[7]
-
C: Pentafluorophenyl (PFP): (4.6 x 150 mm, 3.5 µm) - Offers alternative selectivity through dipole-dipole and π-π interactions, often beneficial for halogenated compounds.[8]
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Sample: 0.5 mg/mL of this compound spiked with a known related impurity.
Table 1: Comparison of Column Screening Results
| Column Type | Main Peak Tailing Factor (USP) | Resolution (Rs) between Main Peak and Impurity | Observations |
| Standard C18 | 1.8 | 1.3 | Significant peak tailing observed. Poor resolution indicates insufficient selectivity. |
| Polar-Embedded C18 | 1.3 | 1.6 | Improved peak shape due to shielding of silanols. Resolution is marginal. |
| Pentafluorophenyl (PFP) | 1.1 | 2.8 | Excellent peak shape. Superior resolution and selectivity for the fluorinated analyte. |
Method Optimization
With the PFP column selected, the mobile phase gradient and temperature were optimized to further improve resolution and reduce run time.
Caption: Relationship between key method parameters and chromatographic outputs.
Experimental Protocol: Gradient Optimization Several gradients were tested. A shallow gradient was found to be most effective at separating closely eluting impurities that were discovered during forced degradation studies.
Final Optimized Method:
-
Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 15% B to 55% B in 15 min, then to 90% B in 2 min, hold for 2 min, return to 15% B in 1 min, and equilibrate for 5 min.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: 262 nm
-
Injection Volume: 5 µL
This optimized method provided a resolution of >2.5 for all known impurities and degradation products with a total run time of 25 minutes.
Method Validation (ICH Q2(R1))
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9]
Specificity and Forced Degradation
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[10][11] The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions to generate potential degradation products.[12]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: 0.1N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1N NaOH at 60 °C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours.
-
Photolytic: ICH-compliant light exposure (1.2 million lux hours).
The method successfully separated the main peak from all generated degradation products, and PDA peak purity analysis confirmed the spectral homogeneity of the main peak in all stressed samples.
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Resolution (Rs) of Closest Impurity | Peak Purity |
| Acid Hydrolysis | 12.5% | 2.9 | Pass |
| Base Hydrolysis | 8.2% | 3.1 | Pass |
| Oxidation | 15.1% | 2.6 | Pass |
| Thermal | 4.5% | N/A (No major degradants) | Pass |
| Photolytic | 2.1% | N/A (No major degradants) | Pass |
Linearity, Accuracy, and Precision
The method's performance was quantified through linearity, accuracy, and precision studies.
Table 3: Summary of Validation Data
| Parameter | Range | Specification | Result |
| Linearity | 0.5 - 1.5 µg/mL | Correlation Coefficient (r²) ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 80%, 100%, 120% of nominal | 98.0 - 102.0% | 99.2 - 101.3% |
| Precision (Repeatability, %RSD) | n=6 injections | %RSD ≤ 1.0% | 0.45% |
| Precision (Intermediate, %RSD) | 2 analysts, 2 days | %RSD ≤ 2.0% | 0.82% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | Report Value | 0.05 µg/mL |
All validation parameters met their pre-defined acceptance criteria, confirming the method is accurate, precise, and linear over the specified range.
Comparison with Alternative Methods
While the developed RP-HPLC method is ideal for chemical purity, other techniques serve different purposes.
-
Chiral HPLC: The developed method is achiral and will not separate the enantiomers of the compound. For enantiomeric purity, a dedicated chiral method using a chiral stationary phase (e.g., polysaccharide-based) would be required.[13][14][15] This is a critical complementary method for controlling the stereochemistry of the API.
-
Gas Chromatography (GC): GC could be an option if the compound is thermally stable and volatile. However, derivatization of the primary amine would likely be necessary to improve peak shape, adding complexity. HPLC is generally more versatile for non-volatile pharmaceutical compounds.
-
Ultra-Performance Liquid Chromatography (UPLC): Transferring this method to a UPLC system using a sub-2 µm particle PFP column would significantly reduce run time and solvent consumption while potentially increasing resolution. This is a logical next step for high-throughput environments.
Conclusion
A robust, specific, and accurate stability-indicating RP-HPLC method for the purity determination of this compound has been successfully developed and validated. The comparative screening demonstrated the clear superiority of a Pentafluorophenyl (PFP) stationary phase for this fluorinated amine, providing excellent peak shape and selectivity. The final optimized and validated method is suitable for routine quality control and stability testing in a regulated pharmaceutical environment.
References
- ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Blessy, M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Journal of Pharmaceutical Analysis.
- SGS Italy. (n.d.). Forced Degradation Testing.
- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
- Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
- National Institutes of Health (NIH). (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- I.B.S. (n.d.). Chiral HPLC Method Development.
- Hawach. (n.d.). C8-Fluorine HPLC Column.
- HPLC. (n.d.). Fluorinated columns.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- PMC. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide.
- Scribd. (n.d.). HPLC Column Selection Guide.
- AMRI. (n.d.). Chiral Method Development.
- Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Waters. (n.d.). HPLC Separation Modes.
- LCGC Europe. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.
- PMC. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
- ResearchGate. (n.d.). The UV–visible absorption spectra of the studied compounds calculated....
- ResearchGate. (n.d.). Ultraviolet (UV) absorption spectra of the fluorophores in the dichloromethane (DCM) solution (left) and in the solid state (right).
- PMC. (2021). Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Forced Degradation Testing | SGS Italy [sgs.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. hplc.eu [hplc.eu]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. hplc.today [hplc.today]
- 14. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral Method Development | AMRI [amri.staging.ribbitt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
